5-Amino-2-{[(4-methyl-1,3-thiazol-2-yl)methyl]amino}pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-{[(4-methyl-1,3-thiazol-2-yl)methyl]amino}pyrimidin-4(3H)-one is a heterocyclic compound that contains both thiazole and pyrimidine rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-{[(4-methyl-1,3-thiazol-2-yl)methyl]amino}pyrimidin-4(3H)-one typically involves the reaction of 4-methyl-1,3-thiazole-2-carbaldehyde with 5-amino-2-chloropyrimidin-4(3H)-one in the presence of a suitable base. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-{[(4-methyl-1,3-thiazol-2-yl)methyl]amino}pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
5-Amino-2-{[(4-methyl-1,3-thiazol-2-yl)methyl]amino}pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-{[(4-methyl-1,3-thiazol-2-yl)methyl]amino}pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding site. These interactions can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Uniqueness
5-Amino-2-{[(4-methyl-1,3-thiazol-2-yl)methyl]amino}pyrimidin-4(3H)-one is unique due to its combination of thiazole and pyrimidine rings, which confer a distinct set of chemical and biological properties.
Properties
CAS No. |
77961-51-4 |
---|---|
Molecular Formula |
C9H11N5OS |
Molecular Weight |
237.28 g/mol |
IUPAC Name |
5-amino-2-[(4-methyl-1,3-thiazol-2-yl)methylamino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H11N5OS/c1-5-4-16-7(13-5)3-12-9-11-2-6(10)8(15)14-9/h2,4H,3,10H2,1H3,(H2,11,12,14,15) |
InChI Key |
ANBWETPPIGOFFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CNC2=NC=C(C(=O)N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.